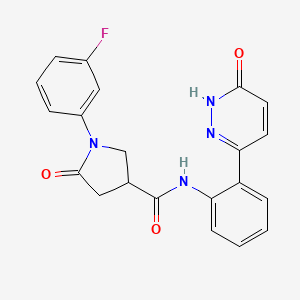

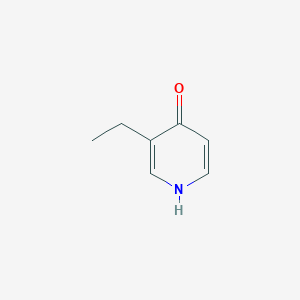

![molecular formula C23H23N3O B2765671 N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline CAS No. 433327-65-2](/img/structure/B2765671.png)

N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline” is a complex organic molecule that contains an imidazole ring and an aniline group. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms, and aniline is a benzene ring attached to an amino group (NH2). The presence of these functional groups could suggest that this compound has applications in fields like medicinal chemistry or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the aniline group. One common method for synthesizing imidazoles involves the condensation of a primary amine with an aldehyde and a α-haloketone . The aniline group could potentially be introduced through a nucleophilic substitution reaction .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the aniline group. Both of these functional groups can participate in a variety of chemical reactions. For example, imidazoles can act as nucleophiles in substitution reactions, while anilines can be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an imidazole ring could potentially make the compound more polar, affecting its solubility in different solvents. The aniline group could influence the compound’s acidity or basicity .Scientific Research Applications

Optical Studies in Nanocomposites

The compound has been used in optical and theoretical studies on Fe3O4–imidazole nanocomposites . These studies are crucial for understanding the optical properties of materials that could be used in advanced technologies such as photovoltaics and light-emitting diodes (LEDs).

Molecular Electrostatic Potential Analysis

It has been employed in the study of molecular electrostatic potential surfaces (MEP) to show the higher electron density at the azomethine nitrogen atom . This is important in the field of computational chemistry for predicting reactivity and understanding intermolecular interactions.

Synthesis and Characterization of Magnetic Nanoparticles

The compound has been characterized by NMR spectral studies and used in the synthesis of phenanthrimidazole bound magnetic nanoparticles . These nanoparticles have potential applications in magnetic resonance imaging (MRI) and drug delivery systems.

Pharmacological Activities Study

Research into the pharmacological activities of derivatives of phenoxy acetamide, which is structurally related to this compound, suggests potential therapeutic applications . This includes the exploration of new pharmaceuticals that could lead to the development of novel medications.

Solvent-Free Synthesis Catalyst

It has been synthesized using sol–gel prepared TiO2 rutile as a catalyst under solvent-free conditions . This highlights its role in green chemistry by reducing the use of harmful solvents in chemical synthesis.

Biological Interface Studies

The compound is part of interdisciplinary sciences at the biological interface, contributing to the understanding of molecular interactions based on molecular structure with triggered functional groups or specific physicochemical properties .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially influencing various biological processes .

Biochemical Pathways

Given the diverse biological activities associated with similar compounds, it is likely that multiple pathways could be affected .

Result of Action

Based on the biological activities associated with similar compounds, it can be inferred that the compound may have potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline . These factors can include the pH of the environment, temperature, presence of other compounds, and more.

properties

IUPAC Name |

N,N-dimethyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c1-25(2)19-14-12-18(13-15-19)23-24-21-10-6-7-11-22(21)26(23)16-17-27-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROUOPPWMUAYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

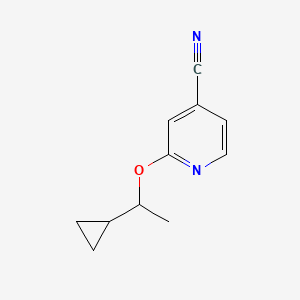

![ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2765590.png)

![Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2765594.png)

![2-(benzylthio)-9-(4-ethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2765595.png)

![N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2765599.png)

![N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea](/img/structure/B2765601.png)

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine](/img/structure/B2765602.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2765604.png)

![2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2765610.png)